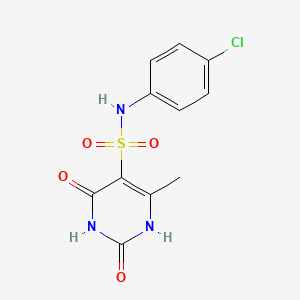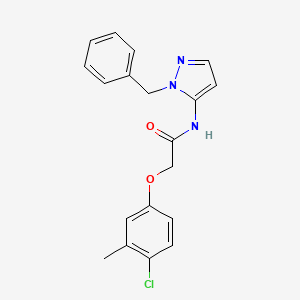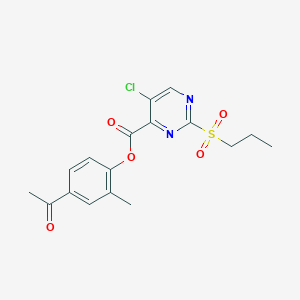![molecular formula C21H24N2O4 B11310885 N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11310885.png)
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a phenoxy group and a benzoxazine moiety, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.
Coupling with Benzoxazine: The phenoxy intermediate is then coupled with a benzoxazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Acetylation: The final step involves the acetylation of the coupled product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzoxazine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANOIC ACID: A related compound with similar structural features but different functional groups.
METHYL 3-(3-(4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY)PROPIONAMIDO)BENZOATE: Another compound with a phenoxy group and a benzoxazine moiety, used in cancer research.
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-12(2)16-7-5-13(3)9-19(16)26-11-20(24)22-15-6-8-18-17(10-15)23-21(25)14(4)27-18/h5-10,12,14H,11H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
QWCPJTGXWGLKPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=C(C=CC(=C3)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11310806.png)


![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11310829.png)
![2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11310834.png)
![2-propoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11310837.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310856.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11310860.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide](/img/structure/B11310869.png)
![(3-Chloro-4-methoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11310877.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310886.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310891.png)
